molecular formula C8H6NNaO4 B1315272 Sodium 4-Nitrophenylacetate CAS No. 7063-24-3

Sodium 4-Nitrophenylacetate

Cat. No. B1315272
CAS RN: 7063-24-3
M. Wt: 203.13 g/mol
InChI Key: ZHBWMCGLXGDFAV-UHFFFAOYSA-M
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Description

Sodium 4-Nitrophenylacetate, also known as 4-Nitrophenylacetic Acid Sodium Salt, is a chemical compound with the molecular formula C8H6NNaO4 and a molecular weight of 203.13 . It is typically a solid at 20 degrees Celsius .


Molecular Structure Analysis

The molecular structure of Sodium 4-Nitrophenylacetate consists of 8 carbon atoms, 6 hydrogen atoms, 1 nitrogen atom, 1 sodium atom, and 4 oxygen atoms . The exact structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

While specific chemical reactions involving Sodium 4-Nitrophenylacetate are not detailed in the search results, one paper mentions the hydrolysis of 4-nitrophenyl acetate, which could potentially apply to Sodium 4-Nitrophenylacetate .


Physical And Chemical Properties Analysis

Sodium 4-Nitrophenylacetate is a solid at 20 degrees Celsius . It appears as a white to orange to green powder or crystal .

Scientific Research Applications

Catalytic Reduction of 4-Nitrophenol

  • Scientific Field : Nanotechnology and Catalysis .
  • Application Summary : The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . This reaction is used to test the efficiency of various synthesized catalytic nanostructured materials .
  • Methods of Application : The reaction involves the reduction of 4-NP in the presence of reducing agents and various nanostructured materials as catalysts . The kinetic parameters of the reaction are easily measured through UV–visible spectroscopic techniques .
  • Results or Outcomes : The review discusses various aspects of model catalytic reduction related to thermodynamics parameters . It also discusses the plausible pathways of catalytic reduction of nitrophenols by various types of nanostructured materials .

Synthesis of 4-Nitrophenyl Acetate

  • Scientific Field : Industrial Microbiology and Biotechnology .
  • Application Summary : The synthesis of 4-nitrophenyl acetate using molecular sieve-immobilized lipase from Bacillus coagulans .
  • Methods of Application : The lipase from Bacillus coagulans BTS-3 was immobilized on a molecular sieve. The immobilized enzyme achieved approximately 90% conversion of acetic acid and 4-nitrophenol into 4-nitrophenyl acetate in n-heptane at 65°C in 3 hours .
  • Results or Outcomes : About 88.6% conversion of the reactants into ester was achieved when reactants were used at a molar ratio of 1:1 . The immobilized lipase brought about conversion of approximately 58% for esterification of 4-nitrophenol and acetic acid into 4-nitrophenyl acetate at a temperature of 65°C after reuse for 5 cycles .

Green Synthesis of Noble Metal Nanoparticles

  • Scientific Field : Green Chemistry .
  • Application Summary : The green synthesis of noble metal nanoparticles and their application in the reduction of 4-nitrophenol in aqueous media .
  • Methods of Application : The review presents the scientific advances in the green synthesis of noble metal nanoparticles and their application in the reduction of 4-nitrophenol .
  • Results or Outcomes : The review explains the reaction mechanisms of both metal nanoparticle synthesis and 4-NP reduction .

pH Indicator

  • Scientific Field : Analytical Chemistry .
  • Application Summary : 4-Nitrophenol can be used as a pH indicator . A solution of 4-nitrophenol appears colorless below pH 5.4 and yellow above pH 7.5 .
  • Methods of Application : The color-changing property of 4-nitrophenol makes it useful as a pH indicator . The yellow color of the 4-nitrophenolate form is due to a maximum of absorbance at 405 nm .
  • Results or Outcomes : This color-changing property makes this compound useful as a pH indicator .

Synthesis of Paracetamol

  • Scientific Field : Pharmaceutical Chemistry .
  • Application Summary : 4-Nitrophenol is an intermediate in the synthesis of paracetamol .
  • Methods of Application : It is reduced to 4-aminophenol, then acetylated with acetic anhydride .
  • Results or Outcomes : This process results in the production of paracetamol .

Enzymatic Cleavage Substrate

  • Scientific Field : Biochemistry .
  • Application Summary : 4-Nitrophenol is a product of the enzymatic cleavage of several synthetic substrates .
  • Methods of Application : 4-Nitrophenyl acetate is used as a substrate for carbonic anhydrase .
  • Results or Outcomes : The enzymatic cleavage of 4-nitrophenyl acetate by carbonic anhydrase results in the formation of 4-nitrophenol .

Electrochemical Reduction of 4-Nitrophenol

  • Scientific Field : Environmental Chemistry .
  • Application Summary : The electrochemical reduction of 4-nitrophenol is a viable alternative to other strategies that produce equally or more toxic aromatic species and require harsh operating conditions .
  • Methods of Application : The study explores the electrochemical reduction of this pollutant over different metallic and carbonaceous substrata . The influence of the pH, temperature, and applied potential have also been considered as crucial parameters in the overall optimization of the process .
  • Results or Outcomes : Acidic media and high temperatures favor the clean reduction of 4-nitrophenol to 4-aminophenol . A simple and effective electrochemical method for the transformation of 4-nitrophenol into 4-aminophenol is proposed with virtually no undesired by-products .

One-Pot Mechanochemical Hydrogenation and Acetylation of 4-Nitrophenol

  • Scientific Field : Green Chemistry .
  • Application Summary : The one-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol .
  • Methods of Application : The mechanochemical hydrogenation of 4-nitrophenol was examined in a ball mill reactor . Hydrogen gas flows through the reactor at ambient temperature and pressure in the presence of Pd/C catalyst and acetic anhydride .
  • Results or Outcomes : Under optimized conditions, simultaneous hydrogenation and acetylation in one pot increased paracetamol selectivity by avoiding undesirable side reactions of 4-aminophenol .

properties

IUPAC Name

sodium;2-(4-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4.Na/c10-8(11)5-6-1-3-7(4-2-6)9(12)13;/h1-4H,5H2,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBWMCGLXGDFAV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)[O-])[N+](=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6NNaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10506508
Record name Sodium (4-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 4-Nitrophenylacetate

CAS RN

7063-24-3
Record name Sodium (4-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
JD Margerum, CT Petrusis - Journal of the American Chemical …, 1969 - ACS Publications
These studies characterize the primary process and products in the photodecarboxylation of nitro-phenylacetate ions in aqueous solutions. 3-Nitrophenylacetate, 4-nitrophenylacetate, …
Number of citations: 82 pubs.acs.org
UP Singh, P Babbar, P Tyagi, T Weyhermüller - Transition metal chemistry, 2008 - Springer
… A solution of complex 4 (0.05 g, 0.09 mmol) in toluene (10 mL) was added to a stirred solution of sodium-4-nitrophenylacetate (0.02 g, 0.11 mmol) in toluene (10 mL). The mixture was …
Number of citations: 22 link.springer.com
DW Elliott - Annual AFOSR Chemistry Program Review, 1972 - books.google.com
Surface chemistry has been in a stage of rapid development in recent years. This progress is due, in part, to the application of experimental techniques which can probe the nature of …
Number of citations: 2 books.google.com
JN Ashley, HJ Barber, AJ Ewins, G Newbery… - Journal of the Chemical …, 1942 - pubs.rsc.org
The method of preparation of the amidines included in the foregoing tables was essentially that of Phner (“Die Imido Ather”) which involves the conversion of the nitriles into the imino-…
Number of citations: 146 pubs.rsc.org
DW Elliott, J Dillard… - 1972 - apps.dtic.mil
This review provides a record of research in progress, along with illustrative achievements resulting from the basic research program of the Directorate of Chemical Sciences, Air Force …
Number of citations: 2 apps.dtic.mil

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